N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide and its derivatives have been explored for their antimicrobial properties. A study synthesized and evaluated N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives for antibacterial and antifungal activities against various microorganisms. Benzamide derivative 1d showed significant activity with MIC values of 1.95, 3.9, and 7.8 microg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively, indicating a potential for developing new antimicrobial agents (Ertan et al., 2007).
Anticancer Activity
Research has also been directed towards the anticancer applications of benzamide derivatives. One such derivative, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), was synthesized and evaluated for its therapeutic efficacy in slowly and rapidly proliferating rat tumors. Despite its ineffectiveness in transplanted Yoshida sarcoma and Walker 256 carcinosarcoma, GOE1734 showed high growth-inhibiting efficacy in osteosarcoma, mammary carcinoma, and colorectal adenocarcinoma, highlighting its potential in treating slowly growing malignancies (Berger et al., 1985).
Anticonvulsant Activity
The anticonvulsant properties of benzamide analogs have also been investigated. 4-Amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, and its derivatives 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide were synthesized and evaluated in several anticonvulsant models. These compounds showed superior efficacy to phenytoin in the maximal electroshock seizure test, with some showing higher efficacy and protective index after oral administration compared to ameltolide (Lambert et al., 1995).
Enzyme Inhibition
Benzamide derivatives have also been studied for their potential in enzyme inhibition. A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5'-nucleotidases. These compounds showed varying degrees of inhibition, suggesting their potential for medicinal chemistry applications, especially in targeting nucleotide protein targets (Saeed et al., 2015).
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-12-15(20)9-8-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSBVDJCRMCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.